3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperazine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach includes:
Formation of the Benzofuran Core: This can be achieved through a Friedel-Crafts acylation followed by cyclization.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Nitro Group: Nitration reactions are used to introduce the nitro group onto the aromatic ring.
Final Coupling: The final step involves coupling the benzofuran core with the piperazine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzofuran core.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Halogenating agents like NBS for bromination or nucleophiles like amines for substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Material Science: The compound’s unique electronic properties can be utilized in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the piperazine ring might interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Triazole Derivatives: Used in various medicinal applications.
Indole Derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a nitro group, and a piperazine ring, which together provide a diverse range of chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H19F3N4O4S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19F3N4O4S/c1-13-15-4-2-3-5-18(15)33-19(13)20(30)26-21(34)28-10-8-27(9-11-28)16-7-6-14(22(23,24)25)12-17(16)29(31)32/h2-7,12H,8-11H2,1H3,(H,26,30,34) |
InChI Key |
RGLQJYKIOZCLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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